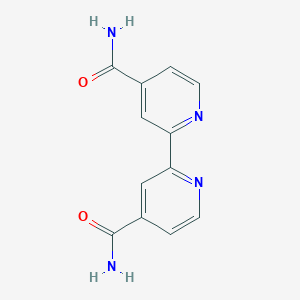

2,2'-Bipyridine-4,4'-dicarboxamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-(4-carbamoylpyridin-2-yl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c13-11(17)7-1-3-15-9(5-7)10-6-8(12(14)18)2-4-16-10/h1-6H,(H2,13,17)(H2,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCNYHCXTYJJNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)N)C2=NC=CC(=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Bipyridine Ligands in Coordination Chemistry and Materials Science

Bipyridines, particularly the 2,2'-bipyridine (B1663995) isomer, are among the most widely utilized ligands in coordination and organometallic chemistry. researchgate.netnih.gov Their prominence stems from their ability to act as bidentate chelating agents, forming stable complexes with a vast array of metal ions. researchgate.netkfupm.edu.sa This chelation, involving the two nitrogen atoms of the pyridine (B92270) rings, leads to the formation of a stable five-membered ring with the metal center, enhancing the thermodynamic stability of the resulting complex. nih.gov

The versatility of bipyridine ligands is further amplified by the ease with which their periphery can be functionalized. researchgate.net Introducing different substituent groups onto the bipyridine scaffold allows for the fine-tuning of the electronic and steric properties of the ligand. kfupm.edu.sa This tunability is crucial for a wide range of applications, including:

Catalysis: Bipyridine complexes are employed as catalysts in various organic transformations, such as water oxidation and CO2 reduction. researchgate.net

Photochemistry: The photophysical properties of metal-bipyridine complexes make them essential components in light-emitting devices and photosensitizers. kfupm.edu.sarsc.org

Materials Science: They serve as fundamental building blocks for creating complex supramolecular assemblies, coordination polymers, and metal-organic frameworks (MOFs). mdpi.comlookchem.com These materials are investigated for gas storage, sensing, and as components in dye-sensitized solar cells. lookchem.comfrontiersin.orgossila.com

Structural Features and Chemical Significance of 2,2 Bipyridine 4,4 Dicarboxamide

2,2'-Bipyridine-4,4'-dicarboxamide is a specific derivative of the bipyridine family, distinguished by the presence of carboxamide (-C(=O)NH2) groups at the 4 and 4' positions of the bipyridine framework. Its molecular formula is C12H10N4O2. lookchem.combiosynth.com

The core of the molecule is the 2,2'-bipyridine (B1663995) unit, which retains the crucial N,N'-chelating site for metal coordination. rsc.org However, the key innovation lies in the amide functionalities. These groups introduce several significant features:

Hydrogen Bonding: The amide groups are potent hydrogen bond donors (N-H) and acceptors (C=O). This capability allows this compound to form extensive intermolecular hydrogen bonding networks, which are pivotal in the self-assembly of supramolecular structures.

Modified Solubility and Processing: The presence of polar amide groups can alter the solubility profile of the ligand and its metal complexes compared to simpler bipyridines, which can be advantageous for solution-based processing and crystal growth.

The parent compound for many related structures is 2,2′-Bipyridine-4,4′-dicarboxylic acid, which features carboxylic acid groups instead of amides. ossila.comontosight.ai This acid is often used as a starting material, and its properties are foundational to understanding the amide derivative. rsc.org The conversion to the dicarboxamide derivative significantly enhances the hydrogen-bonding capabilities, shifting its primary role from an anchoring group in solar cells to a structural component in supramolecular chemistry. ossila.com

| Property | Value |

|---|---|

| Molecular Formula | C12H10N4O2 |

| Molar Mass | 242.23 g/mol |

| Canonical SMILES | C1=CN=C(C=C1C(=O)N)C2=NC=CC(=C2)C(=O)N |

| CAS Number | 100137-02-8 |

Overview of Key Research Areas and Potential Academic Impact

The unique structural attributes of 2,2'-Bipyridine-4,4'-dicarboxamide position it as a valuable tool in several key areas of chemical research. Its ability to combine metal coordination with robust hydrogen bonding makes it particularly suited for the construction of highly ordered, multidimensional materials.

Key research areas include:

Supramolecular Chemistry: The strong and directional hydrogen bonding of the amide groups is exploited to create complex, self-assembled architectures like gels, liquid crystals, and other soft materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ligand is used as a building block (or linker) to construct extended networks with metal ions. lookchem.com These materials are investigated for their porosity and potential applications in gas separation and storage. For instance, related dicarboxylate linkers have been used to create MOFs with cadmium and zinc for CO2 capture. frontiersin.org The bipyridine nitrogen atoms can also serve as open coordination sites within a robust framework, which can then be used to anchor catalytic metal species. rsc.org

Catalysis: By incorporating catalytically active metal centers into frameworks built with this ligand, researchers aim to develop heterogeneous catalysts that are both efficient and recyclable. biosynth.comrsc.org

The academic impact of research into this compound and its analogues is significant. It pushes the boundaries of rational material design, allowing scientists to program the structure and, consequently, the function of materials from the molecular level up. The insights gained from studying how these molecules assemble and interact contribute to a deeper understanding of non-covalent interactions, which are fundamental to all areas of chemistry and biology.

| Ligand Type | Metal Ion(s) | Research Area | Key Finding | Citation |

|---|---|---|---|---|

| 2,2′-bipyridyl-4,4′-dicarboxylate | Mn(II), Ni(II), Cu(II) | Coordination Polymers | Formation of 2D and 3D coordination polymers with high thermal stability. | tandfonline.com |

| 2,2′-bipyridine-4,4′-dicarboxylic acid | Vanadium | Metal-Organic Frameworks (MOFs) | Synthesized a MOF that acts as an effective adsorbent for Congo Red dye. | frontiersin.org |

| 2,2′-bipyridine-4,4′-dicarboxylic acid | Zr(IV), then Pd(II) | Catalytic MOFs | Created a robust MOF with open bipyridine sites for efficient and recyclable catalysis of Suzuki-Miyaura reactions. | rsc.org |

| N4,N4'-disubstituted-2,2'-bipyridine-4,4'-dicarboxamide | Co(II), Ni(II) | Enzyme Inhibition | Complexes showed significant inhibitory effects against lipase (B570770) and cholinesterase enzymes. | nih.gov |

| 2,2′-bipyridine-4,4′-dicarboxylic acid | Cesium-Lead (in perovskite) | Perovskite Nanocrystals | Used as a surface ligand to enhance the photoluminescence and stability of CsPbBr3 perovskite nanocrystals for display applications. | rsc.org |

Advancements in the Synthesis and Transformation of this compound

The chemical compound this compound and its derivatives have garnered significant interest in the scientific community due to their versatile roles as ligands in coordination chemistry, building blocks for supramolecular assemblies, and functional materials. This article delves into the synthetic methodologies for preparing this key compound and explores its subsequent chemical transformations, with a focus on functionalization at the amide positions and the mechanistic underpinnings of these reactions.

Supramolecular Architectures and Advanced Materials Derived from 2,2 Bipyridine 4,4 Dicarboxamide

Self-Assembly Processes and Hydrogen Bonding Networks

The self-assembly of 2,2'-Bipyridine-4,4'-dicarboxamide is predominantly governed by the interplay of hydrogen bonding, π-π stacking, and metal coordination. The amide functional groups are particularly significant as they can act as both hydrogen bond donors and acceptors, leading to the formation of well-defined and stable supramolecular motifs.

The presence of the bipyridine unit introduces an additional layer of complexity and functionality. The nitrogen atoms of the pyridine (B92270) rings can participate in hydrogen bonding, further directing the self-assembly process. Moreover, the aromatic nature of the bipyridine core facilitates π-π stacking interactions, which contribute to the stabilization of the supramolecular architecture.

A notable example of self-assembly is observed in a two-dimensional Zinc(II) coordination polymer, {[Zn(bpdc)(H2O)]·dmf·H2O}n, where H2bpdc is 2,2′-bipyridine-4,4′-dicarboxylic acid. In this structure, the layers are interlinked by O-H···O hydrogen bonds between coordinated water molecules and the dicarboxylate ligands, resulting in a three-dimensional supramolecular framework. nih.gov The crystallization water and dimethylformamide (dmf) molecules are also integrated into the crystal lattice through O-H···O hydrogen bonds. nih.gov

The combination of the rigid bipyridine backbone and the flexible dicarboxamide linkers allows for a degree of conformational freedom, enabling the molecule to adopt various arrangements to maximize favorable intermolecular interactions. This adaptability is a key feature that makes this compound a versatile building block in the construction of diverse supramolecular architectures.

Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

The ability of this compound to chelate metal ions through its bipyridine unit, while simultaneously providing hydrogen bonding sites through its amide groups, makes it an excellent candidate for the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). These materials are of significant interest due to their high porosity, large surface areas, and tunable properties, which make them suitable for applications in gas storage, separation, and catalysis.

The design of porous frameworks using this compound relies on the principles of reticular chemistry, where the geometry of the ligand and the coordination preference of the metal ion dictate the topology of the resulting framework. The bipyridine unit typically acts as a linear or angular linker, while the dicarboxamide groups can either participate in the coordination to the metal center or engage in hydrogen bonding to reinforce the framework.

Several design strategies can be employed to create porous frameworks with desired properties:

Pillared-Layer Structures: Two-dimensional layers of metal ions coordinated to the dicarboxamide ligands can be linked by the bipyridine units acting as pillars, creating a three-dimensional framework with well-defined channels.

Interpenetrated Frameworks: The tendency of the ligands to form open networks can sometimes lead to the formation of two or more interpenetrating frameworks, which can influence the porosity and stability of the material.

Mixed-Ligand Systems: The introduction of a secondary ligand with a different geometry or functionality can lead to the formation of more complex and functional frameworks.

A novel MOF based on vanadium and 2,2-bipyridine-4,4-dicarboxylic acid (V/BP-MOF) has been synthesized and characterized. fishersci.combeilstein-journals.org This material exhibits high thermal stability, high porosity, and a large specific surface area, demonstrating the successful application of this ligand in creating robust porous materials. fishersci.combeilstein-journals.org The synthesis involved the reaction of vanadium(III) chloride and 2,2-bipyridine-4,4-dicarboxylic acid under ultrasonic irradiation. fishersci.com

In MOFs constructed from this compound, the metal ions often exhibit coordination numbers ranging from four to six, with geometries such as tetrahedral, square planar, or octahedral. The bipyridine unit typically chelates to the metal center in a bidentate fashion, while the amide groups may or may not be involved in coordination.

For example, two porous metal-organic frameworks, [Cd(bpydc)2(DMF)2·2DMF]n (JMS-3) and [Zn(bpydc)(DMF)·DMF]n (JMS-4), were synthesized using the 2,2′-bipyridine-4,4′-dicarboxylate (H2bpydc) ligand. tandfonline.com X-ray diffraction studies revealed that both MOFs possess 2D interdigitated networks with a square lattice (sql) topology. tandfonline.com In JMS-4, the Zn(II) center is coordinated to one bpydc ligand through two monodentate Zn(II)-O bonds to the carboxylate moiety, two bipyridyl nitrogen atoms in a chelating fashion, and one DMF molecule, resulting in a trigonal bipyramidal coordination geometry. tandfonline.com

The table below summarizes the structural features of some reported MOFs based on 2,2'-bipyridine-4,4'-dicarboxylate and its isomers.

| Compound | Metal Ion | Dimensionality | Crystal System | Space Group | Key Structural Features |

| {[Zn(bpdc)(H2O)]·dmf·H2O}n | Zn(II) | 2D | - | - | Distorted square pyramidal N2O3 coordination environment. Layers interlinked by O-H···O hydrogen bonds to form a 3D supramolecular framework. nih.gov |

| [Cd(bpydc)2(DMF)2·2DMF]n (JMS-3) | Cd(II) | 2D | Monoclinic | - | Interdigitated network with sql topology. tandfonline.com |

| [Zn(bpydc)(DMF)·DMF]n (JMS-4) | Zn(II) | 2D | Monoclinic | - | Interdigitated network with sql topology; trigonal bipyramidal coordination. tandfonline.com |

| V/BP-MOF | V(III) | 3D | - | - | High porosity and large specific surface area (325 m²/g). fishersci.combeilstein-journals.org |

| SUMOF-6-Ln | Ln(III) | 3D | Monoclinic | P21/c | 1D rhombic channels; shows reversible single-crystal to single-crystal transformations upon solvent desorption/adsorption. researchgate.net |

Pore engineering in MOFs involves the deliberate modification of the pore size, shape, and functionality to tailor the material for specific applications. With this compound, pore engineering can be achieved through several strategies:

Varying the Metal Ion: The choice of metal ion can influence the coordination geometry and, consequently, the network topology and pore dimensions.

Modifying the Ligand: Functional groups can be introduced to the bipyridine or amide moieties to alter the pore environment and introduce specific functionalities, such as catalytic sites or recognition motifs.

Post-Synthetic Modification: The uncoordinated amide groups within the pores can be chemically modified after the framework has been synthesized, allowing for the introduction of new functional groups.

The network topology of MOFs is a simplified representation of the connectivity of the framework. Common topologies observed in MOFs based on bipyridine dicarboxylate ligands include the pcu (primitive cubic), dia (diamondoid), and sql (square lattice) nets. The topology is determined by the number of points of extension on the metal clusters and the ligand. Understanding the topology is crucial for predicting and designing new MOF structures with desired properties.

In the case of JMS-3 and JMS-4, a 2D network with a square lattice (sql) topology was observed. tandfonline.com The topology of these frameworks can be visualized by considering the metal centers as nodes and the organic ligands as linkers. nih.gov

Host-Guest Chemistry in Supramolecular Systems

The cavities and channels within supramolecular architectures derived from this compound can act as hosts for a variety of guest molecules. This host-guest chemistry is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking between the host framework and the guest molecule.

A notable example involves the use of this compound derivatives in the construction of bis(β-cyclodextrin)s, which act as cooperative multipoint-recognition receptor models. nih.gov These sophisticated host molecules have been synthesized to investigate their inclusion complexation behavior with organic dyes. nih.gov The this compound tether links two cyclodextrin (B1172386) units, creating a host with dual hydrophobic cavities and a recognition site within the linker. These hosts have demonstrated higher binding affinities for certain guest molecules compared to native β-cyclodextrin, highlighting the synergistic effect of the different recognition sites.

The binding and release of guest molecules can often be controlled by external stimuli such as light, pH, or the presence of competing guests. For instance, a multi-responsive host-guest system based on a hydrogen-bonded azo-macrocycle and protonated 4,4'-bipyridine (B149096) has been reported, where the complexation and dissociation can be controlled by UV/blue light irradiation and acid/base conditions. While this example does not directly involve the dicarboxamide derivative, it illustrates the potential for creating smart materials where the host-guest interactions can be externally modulated.

The porous nature of MOFs based on this compound also makes them promising candidates for host-guest applications. The pores within these frameworks can encapsulate guest molecules, leading to potential applications in drug delivery, sensing, and separation. The V/BP-MOF, for example, has been shown to be an effective adsorbent for Congo Red dye, demonstrating its potential for the removal of pollutants from wastewater. fishersci.combeilstein-journals.org The table below shows the adsorption performance of V/BP-MOF for Congo Red under different conditions.

| Parameter | Condition | Adsorption Percentage (%) |

| V/BP-MOF Concentration | 0.06 g/L | 93.7 |

| pH | 7 | 93.7 |

| Time | 150 min | 93.7 |

| Temperature | 25°C | 93.7 |

| Temperature | 60°C | 94.3 |

These findings underscore the significant potential of this compound in the development of advanced supramolecular systems with diverse applications. The unique combination of a rigid, metal-coordinating bipyridine unit and flexible, hydrogen-bonding dicarboxamide groups provides a powerful platform for the rational design of functional materials.

Spectroscopic and Photophysical Properties of 2,2 Bipyridine 4,4 Dicarboxamide and Its Metal Complexes

Electronic Absorption Spectroscopy and Band Assignments

The electronic absorption spectra of 2,2'-Bipyridine-4,4'-dicarboxamide and its metal complexes are characterized by distinct absorption bands in the ultraviolet (UV) and visible regions. These bands are assigned to different electronic transitions within the molecule.

In ruthenium(II) complexes with 2,2'-bipyridine-4,4'-dicarboxylic acid (a closely related ligand), the low-energy absorption bands are attributed to metal-to-ligand charge-transfer (MLCT) and ligand-to-ligand charge-transfer (LLCT) transitions. researchgate.net Specifically, in fac-[Re(NN)(CO)3Cl] complexes, where NN is a 2,2'-bipyridine (B1663995) derivative, intense intraligand (IL) π → π* transitions are observed between 190 and 350 nm, while the lower energy MLCT dπ(Re) → π(NN) bands appear between 355 and 413 nm. osti.gov For cis- and trans-bis(2,2'-bipyridine-4,4'-dicarboxylic acid) ruthenium (II) (NCS)2 complexes, the UV-visible absorption spectra show characteristic bands for these N3-type complexes. researchgate.net Similarly, the UV-Vis spectrum of a palladium(II) complex with 2,2'-bipyridine showed two absorption peaks at 307 nm and 320 nm, assigned to π-π transitions. scirp.org

The nature of the substituents on the bipyridine ring significantly influences the absorption spectra. For instance, in ruthenium(II) complexes, electron-withdrawing groups on the 2,2'-bipyridine-4,4'-dicarboxylic acid ligand make the metal oxidation more difficult, leading to a positive shift in the Ru(II)-Ru(III) oxidation potentials. researchgate.net In Re(I) complexes, electron-donating groups like -OCH3 and -CH3 at the 4,4' positions of the bipyridine ligand cause a blue shift in the MLCT bands compared to the unsubstituted parent compound. osti.gov

Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations are often employed to rationalize the electronic structures and assign the absorption bands. researchgate.nethzdr.de For example, in ruthenium(II) carbonyl complexes, TD-DFT calculations have been shown to reproduce the experimental UV-Vis spectra well. hzdr.de These calculations help to distinguish between MLCT, LLCT, and intraligand charge-transfer (ILCT) transitions. researchgate.net

Table 1: Electronic Absorption Data for Selected this compound and Related Complexes

| Complex/Ligand | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Assignment | Reference |

| [Pd(2,2'-bipy)(CN)2] | Methanol | 307, 320 | 8342, 8449 | π-π | scirp.org |

| fac-[Re(NN)(CO)3Cl] | - | 190-350 | - | IL (π → π) | osti.gov |

| fac-[Re(NN)(CO)3Cl] | - | 355-413 | - | MLCT (dπ(Re) → π*(NN)) | osti.gov |

| Ru(H2dcbpy)(CO)2Cl2 | CH3CN/DMSO | - | - | MLCT/LLCT | researchgate.net |

NN = 2,2'-bipyridine derivative; H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid

Luminescence Characteristics and Photoluminescence Quantum Yields

Complexes of this compound and its derivatives often exhibit interesting luminescence properties, which are highly dependent on the metal center, the coordination environment, and the surrounding medium.

Lanthanide complexes with 2,2'-bipyridine-4,4'-dicarboxylate have been shown to be strong emitters, with europium complexes emitting red light and terbium complexes emitting green light. acs.org The photoluminescence quantum yield (PLQY) of materials can be significantly enhanced by incorporating ligands like 2,2'-bipyridine-4,4'-dicarboxylic acid. For instance, the PLQY of CsPbBr3 perovskite nanocrystals increased from 64% to 88% after being engineered with this ligand. rsc.org

The luminescence of rhenium(I) complexes with dicarboxylic acid-2,2'-bipyridine ligands is highly temperature-dependent, with quantum yields and lifetimes being dramatically greater at 77 K than at room temperature. nih.gov The emission intensity of these complexes can also be affected by the presence of other metal ions, making them potential sensors. nih.gov Similarly, ruthenium(II) complexes containing 2,2'-bipyridine-4,4'-dicarboxylic acid analogues exhibit luminescence that can be quenched by other species in solution. rsc.org

The nature of the excited state responsible for luminescence is often a triplet state, as seen in iridium(III) complexes with 5,5'-diaryl-2,2'-bipyridine ligands, where the emission originates from an admixture of 3LLCT and 3MLCT excited states. scispace.com

Table 2: Luminescence Data for Selected Complexes

| Complex | Emission Color | Quantum Yield (Φ) | Conditions | Reference |

| [Eu2(bpdc)3(H2O)3]·H2O | Red | - | Solid State | acs.org |

| [Tb2(bpdc)3(H2O)3]·H2O | Green | - | Solid State | acs.org |

| BPY-CsPbBr3 PNCs | Green | 88 ± 2% | - | rsc.org |

| Re(I) dcbpy (B11939525) complexes | - | - | Highly temperature-dependent | nih.gov |

bpdc = 2,2'-bipyridine-4,4'-dicarboxylate; BPY = 2,2'-bipyridine-4,4'-dicarboxylic acid; PNCs = Perovskite Nanocrystals; dcbpy = n,n'-dicarboxylic acid-2,2'-bipyridine

Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Ligand Charge Transfer (LLCT) Phenomena

Metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) are key photophysical processes in complexes of this compound and its analogues. These processes involve the photoinduced transfer of an electron from a metal-centered orbital to a ligand-centered orbital (MLCT) or from one ligand to another (LLCT).

In ruthenium(II) complexes with 2,2'-bipyridine-4,4'-dicarboxylic acid (dcbpy), the lowest energy excited states are often of MLCT character, involving the transfer of an electron from the Ru(II) 4d orbitals to the π* orbitals of the bipyridine ligands. osti.gov The excitation of these complexes forms a MLCT state where charge density is transferred from the ruthenium center to the dcbpy ligands. rsc.org In some cases, such as with N3 and N719 dyes, the highest occupied molecular orbital (HOMO) has significant density on the NCS ligands, resulting in a mixed [Ru/NCS]-to-[dcb] charge transfer. rsc.org

The creation of MLCT excited states can also be achieved through two-photon excitation, as demonstrated for [Ru(bpy)2(dcb)]2+ (where dcb (B1662941) is 2,2'-bipyridine-4,4'-dicarboxylic acid). nih.gov

LLCT states are also observed, particularly in complexes designed with distinct electron-donating and electron-accepting ligands. A Re(I) complex, [Re(DCEB)(CO)3(L)]+ (where DCEB = 4,4'-dicarboxyethyl-2,2'-bipyridine and L is an electron-donating ligand), was specifically designed to exhibit a full-electron 3DMABN → DCEB LLCT state. nih.gov In ruthenium(II) complexes with 2,2'-bipyridine-4,4'-dicarboxylic acid, the low-energy absorption bands can have both MLCT and LLCT character. researchgate.net

The nature of these charge transfer states is crucial for applications like dye-sensitized solar cells, where the MLCT state must be at an appropriate energy level for efficient electron injection into the semiconductor's conduction band.

Excited State Lifetimes and Energy Transfer Mechanisms

The excited state lifetimes and the mechanisms of energy transfer are critical parameters that dictate the photophysical behavior and potential applications of this compound complexes.

The excited state lifetimes of ruthenium(II) complexes with 2,2'-bipyridyl-4,4'-dicarboxylic acid are pH-dependent, with the absorption and emission maxima red-shifting with decreasing pH. acs.org For cis-dicyanobis(2,2'-bipyridine)ruthenium(II), the excited state lifetimes have been studied in solution. acs.org In a Re(I) complex featuring a ligand-to-ligand charge transfer (LLCT) state, the lifetime of this state shows a strong dependence on solvent polarity. nih.gov

Energy transfer processes are also a key feature. In metal-organic frameworks (MOFs) containing Ru(II), Ir(III), and Os(II) polypyridyl complexes, triplet-to-singlet energy transfer has been observed, with the transfer kinetics and critical distance being influenced by spin-orbit coupling. osti.gov Interligand electron transfer (ILET) is another important process. In cis-[Ru(dcb)2(NCS)2]4– (where dcb = 4,4'-dicarboxylate-2,2'-bipyridine), the randomization of the MLCT state over the two dcb ligands occurs on a sub-picosecond timescale. rsc.org This ultrafast ILET suggests that electron injection in dye-sensitized solar cells is not limited by this process. rsc.orgosti.gov

The study of luminescent states in various ruthenium(II) complexes with 2,2'-bipyridine-4,4'-dicarboxylic acid analogues using variable-temperature lifetime measurements provides insights into their excited-state properties. rsc.org

Tunability of Photophysical Properties through Structural Modification and Coordination Environment

The photophysical properties of complexes derived from this compound can be systematically tuned by modifying the ligand structure and altering the coordination environment around the metal center.

Introducing electron-donating or withdrawing substituents to the bipyridine ligand has a significant impact on the spectroscopic and photophysical properties of the resulting metal complexes. osti.gov For instance, in fac-[Re(NN)(CO)3Cl] complexes, varying the substituents at the 4,4' positions of the 2,2'-bipyridine ligand modulates the electronic structure, which in turn influences the absorption spectra and excited-state dynamics. osti.gov This tuning directly affects their photocatalytic activity for CO2 reduction. osti.gov

The coordination environment also plays a crucial role. Changes in the axial or bipyridine ligands in fac-[Re(bpy)(CO)3X]n+ complexes profoundly impact the stability and reactivity of the complexes during catalysis. osti.gov The choice of the metal ion itself is a primary determinant of the photophysical properties. For example, lanthanide complexes of 2,2'-bipyridine-4,4'-dicarboxylate exhibit characteristic luminescence based on the specific lanthanide ion used. researchgate.net

Furthermore, the aggregation of these complexes can cause significant shifts in their absorption spectra. mdpi.com The design of compact Re(I) complexes with specific electron-donating and -accepting ligands has enabled the formation of full-electron ligand-to-ligand charge transfer (LLCT) states. nih.gov This demonstrates that a targeted design strategy can be used to achieve desired photophysical properties. nih.gov

Photochromic Behavior in Complexes

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, has been observed in complexes related to this compound.

An unusual photochromic behavior has been reported for 4,4'-disubstituted-2,2'-bipyridine derivatives. nih.gov For example, 2,2'-bipyridine-4,4'-dibutyl ester, in the presence of an SO3 source and HCl, changes color from yellow to magenta upon irradiation with 395 nm light. nih.govresearchgate.net This process is thermally reversible and does not involve a metal center, distinguishing it from many known bipyridine-based photoswitches. nih.govresearchgate.net The colored species is suggested to be a complex formed between the N-oxide of the bipyridine derivative and SO2. nih.govresearchgate.net

In the realm of metal-organic complexes (MOCs), the coordination of 2,2'-bipyridine-4,4'-dicarboxylic acid (H2bpdc) with Pb2+ ions has led to the formation of two isomeric MOCs, [Pb(bpdc)]·H2O. nih.gov These supramolecular isomers exhibit different photochromic performances due to their distinct microscopic functional structural units, highlighting the role of the ligand's coordination mode in controlling photoresponsive functionalities. nih.gov The covalent fusion of pyridyl and carboxylate moieties within a single ligand provides a new avenue for constructing novel photochromic MOCs. nih.gov

Electrochemical Behavior and Redox Chemistry of 2,2 Bipyridine 4,4 Dicarboxamide Complexes

Cyclic Voltammetry Investigations

Cyclic voltammetry (CV) is a powerful technique for probing the electrochemical properties of 2,2'-Bipyridine-4,4'-dicarboxamide complexes. Studies on various transi iieta.orgtion metal complexes with bipyridine-based ligands demonstrate that both metal-centered and ligand-centered redox reactions can be observed as reversible one-electron processes. For instance, ruthenium(I iieta.orgwikipedia.orgI) complexes with the related 2,2′-bipyridine-4,4′-dicarboxylic acid (H2dcbpy) ligand have been extensively studied in solvents like acetonitrile (B52724) (CH3CN) and dimethyl sulfoxide (B87167) (DMSO). These investigations reve rsc.orgresearchgate.netal metal-based Ru(II)/Ru(III) oxidations at positive potentials and ligand-based reductions at negative potentials.

The specific potentials rsc.orgresearchgate.netat which these redox events occur are influenced by the metal ion, the solvent, and the presence of other coordinating ligands. For example, the scan rat northwestern.edue in cyclic voltammetry experiments can provide insights into the kinetics of the electron transfer processes. In some cases, irreversib nih.govnih.govle peaks may be observed, suggesting coupled chemical reactions following the electron transfer step. The complexity of the vol utexas.edutammetric response can also be affected by the speciation of the complex in solution, particularly in aqueous media where pH plays a significant role.

Interactive Data researchgate.netTable: Representative Cyclic Voltammetry Data for Bipyridine-type Complexes

| Complex | Redox Couple | E½ (V vs. reference) | Solvent | Key Observation |

| Fe(bipy)32 | Fe(II)/Fe(III) | Variable | CH3CN | Reversible one-electron oxidation. |

| Ru(H2dcbpy)(CO)2Cl2 | nih.gov Ru(II)/Ru(III) | 1.62 (vs. Ag+/Ag) | CH3CN/DMSO | Oxidation is made more difficult by the electron-withdrawing ligand. |

| [Ru(H2dcbpy)3]Cl2 | R rsc.orgresearchgate.netu(II)/Ru(III) | 0.15 (vs. Ag+/Ag) | CH3CN/DMSO | Metal-based oxidation. |

| Cu(bpy)3(PF6)2 | Mult rsc.orgresearchgate.netiple | Variable | Dichloromethane | Complex electrochemical mechanism involving ligand loss. |

Note: The data presen researchgate.netted is illustrative and derived from studies on closely related bipyridine complexes. The exact potentials for this compound complexes may vary.

Metal-Centered Oxidation and Reduction Processes

The metal ion in this compound complexes is a primary site for redox activity. The oxidation state of the metal can be reversibly changed through electron transfer, a process that is readily observable by cyclic voltammetry. For ruthenium complexes w wikipedia.orgith 2,2′-bipyridine-4,4′-dicarboxylic acid, the Ru(II) to Ru(III) oxidation is a well-characterized metal-centered process. The potential at which th rsc.orgresearchgate.netis oxidation occurs is sensitive to the electronic properties of the ligands; electron-withdrawing groups on the bipyridine backbone, such as the dicarboxamide groups, tend to make the oxidation more difficult, shifting the potential to more positive values.

Similarly, metal-centere rsc.orgresearchgate.netd reductions can also occur. While ligand-based reductions are common for bipyridine complexes, the involvement of the metal in reductive processes has been observed, particularly in complexes of heavier elements like uranium. In these cases, both the chemrxiv.orgchemrxiv.orgligand and the metal can be involved in the reductive behavior. The specific nature of th chemrxiv.orgchemrxiv.orge metal-centered redox process is highly dependent on the identity of the metal, its coordination environment, and the solvent system.

Ligand-Based Renorthwestern.edudox Activities

The 2,2'-bipyridine (B1663995) framework itself is redox-active, capable of accepting electrons into its π* orbitals. This "non-innocent" behav nih.govior means the ligand can actively participate in the redox chemistry of the complex, acting as an electron reservoir. In many transition metal nih.govcaltech.educhemistryviews.orgcomplexes of 2,2'-bipyridine and its derivatives, the reduction processes observed at negative potentials are assigned to the successive one-electron reductions of the bipyridine ligands.

For ruthenium complexes wikipedia.orgwith 2,2′-bipyridine-4,4′-dicarboxylic acid, the initial reductions are often irreversible and attributed to processes involving the carboxylic acid groups, while subsequent reversible reductions at more negative potentials are characteristic of the bipyridine ring system. The ability of the ligand rsc.orgresearchgate.net to store electrons is a key feature in the design of molecular catalysts and other functional materials. Theoretical studies have nih.govbeen employed to understand the electronic structure of these complexes and to confirm the localization of electron density on the ligand upon reduction.

Proton-Couplednih.govElectron Transfer (PCET) Mechanisms and pH Dependence

Proton-coupled electron transfer (PCET) is a fundamental process where an electron and a proton are transferred in a concerted or stepwise manner. In complexes of 2,2'-Bipy nih.govridine-4,4'-dicarboxamide, the amide functionalities and any coordinated water molecules can act as proton donors or acceptors, leading to a strong pH dependence in their electrochemical behavior.

The redox potentials of scispace.comthese complexes can shift significantly with changes in pH, indicating the involvement of protons in the electron transfer reaction. For example, the oxidatio nih.govn of a metal aqua complex to a metal-oxo species often involves the loss of protons and electrons. The mechanism of PCET can nih.gov be influenced by the presence of external bases, which can act as proton acceptors and accelerate the rate of oxidation. The study of PCET in thes nih.gove systems is crucial for understanding their reactivity in processes like water oxidation catalysis, where the management of both electrons and protons is essential. The dicarboxamide groups, acs.org with their ability to engage in hydrogen bonding, can play a significant role in mediating these proton-coupled redox events.

Electrochemical Activity in Catalytic Systems

Complexes of this compound and related ligands have shown significant promise in various catalytic applications, largely due to their versatile electrochemical properties. They have been investigat biosynth.comed as catalysts for a range of reactions, including the electrochemical reduction of carbon dioxide. In this context, the liga nih.govnd can influence the catalytic activity by modifying the redox potential of the metal center and by participating in substrate binding and activation.

Furthermore, these compl escholarship.orgexes are integral components in systems for artificial photosynthesis and water oxidation. Ruthenium complexes with nih.govbipyridine dicarboxylate ligands are known to be efficient catalysts for water oxidation, a key step in producing solar fuels. The electrochemical prope nih.govacs.orgrties of these catalysts, including their oxidation potentials and the stability of their high-valent intermediates, are critical determinants of their catalytic efficiency. The ability to tune these properties through ligand design makes this compound a valuable platform for the development of advanced catalytic systems.

Theoretical and Computational Chemistry of 2,2 Bipyridine 4,4 Dicarboxamide Systems

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the ground-state properties of 2,2'-bipyridine-4,4'-dicarboxamide and related systems. nih.gov DFT calculations allow for the accurate prediction of molecular geometries, conformational preferences, and electronic structures, offering a foundational understanding of the molecule's intrinsic characteristics.

DFT-based geometry optimizations are routinely performed to determine the most stable three-dimensional structure of this compound and its metal complexes. These calculations often reveal a non-planar conformation for the bipyridine core, with a specific dihedral angle between the two pyridine (B92270) rings. researchgate.netchimia.ch For instance, in related ruthenium complexes, this dihedral angle has been calculated to be around 7.10°, which is in good agreement with experimental X-ray diffraction data. chimia.ch

Conformational analysis, often conducted using DFT, explores the various possible spatial arrangements of the molecule and their relative energies. This is particularly important for understanding the flexibility of the dicarboxamide side chains and how they might interact with their environment or a metal center. In complexes, the geometry is influenced by the metal and other ligands present. For example, in a ruthenium complex with two 2,2'-bipyridine-4,4'-dicarboxylic acid ligands and two thiocyanate (B1210189) ligands, a pseudo-octahedral C2 symmetry is often imposed for calculations, with the z-axis bisecting the N-Ru-N angle of the thiocyanate groups. acs.org

Table 1: Selected Optimized Geometrical Parameters for a Ruthenium Complex of a Bipyridine Derivative

| Parameter | Calculated Value (Å or °) | Experimental Value (Å or °) |

|---|---|---|

| Ru-N (bipyridine, trans to NCS) | 2.10 | 2.09 |

| Ru-N (bipyridine, trans to N) | 2.05 | 2.04 |

| Ru-N (NCS) | 2.03 | 2.02 |

| Dihedral angle (pyridine rings) | 8.0 | ~8.0 |

Data adapted from calculations on a related ruthenium bipyridine complex. acs.org

The electronic properties of this compound are central to its function. DFT calculations provide valuable information about the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the so-called frontier orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's reactivity and electronic transition energies. academie-sciences.fr

In many metal complexes of bipyridine derivatives, the HOMO is often localized on the metal and/or other ligands, while the LUMO is typically centered on the π* orbitals of the bipyridine ligand. scispace.commdpi.com This is a crucial feature for applications in dye-sensitized solar cells, where the LUMO's localization on the anchoring ligand facilitates electron injection into a semiconductor's conduction band. ossila.com The HOMO-LUMO gap can be tuned by modifying the substituents on the bipyridine ring, which in turn affects the electronic and thermodynamic behavior of the resulting complexes. rsc.org For instance, in a ruthenium complex with 2,2'-bipyridine-4,4'-dicarboxylic acid, the HOMO-LUMO gap was calculated to be 2.736 eV. scispace.com

Table 2: Calculated Frontier Orbital Energies for a Ruthenium Bipyridine Complex

| Orbital | Energy (eV) |

|---|---|

| LUMO | -8.589 |

| HOMO | -11.325 |

| HOMO-LUMO Gap | 2.736 |

Data adapted from DFT calculations on a related ruthenium bipyridine complex. scispace.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is widely used to study the properties of molecules in their electronically excited states. rsc.orgworldscientific.com This method is instrumental in understanding the photophysical behavior of this compound systems, such as their absorption of light and subsequent luminescence.

TD-DFT calculations can accurately predict the electronic absorption spectra of molecules by determining the energies and oscillator strengths of electronic transitions. acs.orgacs.org For metal complexes of this compound and its analogs, the absorption spectra often exhibit intense bands in the visible and ultraviolet regions. These are typically assigned to metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered orbital to a ligand-centered orbital, or to π → π* transitions within the bipyridine ligand itself. acs.orgacs.org

Calculations have shown that the lower energy absorption bands in ruthenium complexes of 2,2'-bipyridine-4,4'-dicarboxylic acid have mixed ruthenium-NCS to bipyridine-π* character, rather than being pure MLCT transitions. acs.org The higher energy bands are generally attributed to intraligand π → π* transitions. acs.org TD-DFT can also be used to study how the solvent environment affects the absorption spectrum. acs.org

Table 3: Calculated and Experimental Absorption Maxima for a Ruthenium Bipyridine Complex

| Transition | Calculated λmax (nm) | Experimental λmax (nm) | Assignment |

|---|---|---|---|

| Band I | 540 | 538 | Ru-NCS to bipyridine-π* |

| Band II | 400 | 398 | Ru-NCS to bipyridine-π* |

| Band III | 318 | 310 | Intraligand π → π* |

Data adapted from TD-DFT calculations on a related ruthenium bipyridine complex. acs.org

TD-DFT is also employed to predict the luminescence properties of molecules, such as their emission energies and lifetimes. nih.gov Following light absorption, the molecule can relax to a lower-energy excited state, often a triplet state, from which it can emit light (phosphorescence). TD-DFT can calculate the geometry and energy of this lowest-lying triplet state. rsc.org

The emission from metal complexes of bipyridine derivatives is often from a triplet MLCT excited state. city.ac.uk The energy of this emission can be predicted by TD-DFT calculations and often correlates with experimental observations. scispace.com The luminescence properties, including quantum yields and lifetimes, can be highly dependent on factors like temperature and the presence of other chemical species. nih.gov For instance, the emission intensity and lifetime of some rhenium(I) complexes with dicarboxylic acid-2,2'-bipyridine ligands are significantly greater at 77 K than at room temperature. nih.gov

Molecular Dynamics Simulations of Intermolecular Interactions

While the provided search results focus heavily on DFT and TD-DFT, molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior and intermolecular interactions of systems like this compound. nih.gov MD simulations can model how these molecules interact with their surroundings, such as solvent molecules, other ligands, or biological macromolecules, over time.

For instance, in the context of metal-organic frameworks (MOFs), MD simulations can be used to understand the adsorption of gases and the weak intermolecular interactions that govern this process. mdpi.com In biological systems, MD simulations can reveal how ligands bind to receptors and the nature of the interactions that stabilize the complex. nih.gov Although specific MD studies on this compound were not prominent in the search results, this method holds significant potential for investigating its interactions in various environments, such as its behavior in solution or its binding to surfaces in dye-sensitized solar cells. acs.org

Computational Studies on Reaction Mechanisms and Catalytic Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate reaction mechanisms and catalytic pathways of coordination complexes. While specific computational studies focusing exclusively on this compound are not extensively documented in the public domain, a wealth of research on structurally related bipyridine-dicarboxylate and dicarboxamide ligands provides a robust framework for understanding its potential catalytic behavior. These theoretical investigations offer profound insights into reaction intermediates, transition states, and the energetic landscapes of catalytic cycles, which are often challenging to probe experimentally.

Insights from Related Bipyridine Systems

Computational studies on ruthenium complexes bearing bipyridine-dicarboxylic acid ligands, for instance, have been instrumental in mapping out the mechanisms of water oxidation and carbon dioxide reduction. For example, in the context of CO2 reduction, DFT calculations have been employed to explore the activation pathway of catalysts like trans(Cl)-[Ru(X,X′-dimethyl-2,2′-bipyridine)(CO)2Cl2]. acs.org These studies reveal how the electronic properties of the bipyridine ligand, influenced by substituent groups, affect the catalytic activity and product selectivity. acs.org The formation of key intermediates, such as metal-hydride species, and the energetic barriers for subsequent reaction steps are meticulously calculated to predict the most favorable reaction pathways. acs.org

Similarly, in the realm of water oxidation, computational models have been crucial for understanding the O-O bond formation step, a critical and often rate-determining part of the catalytic cycle. nih.gov For ruthenium-based catalysts with bipyridine-dicarboxylate ligands, DFT calculations have helped to distinguish between different mechanisms, such as water nucleophilic attack (WNA) and the interaction of two metal-oxo species (I2M). nih.gov The calculated free energy profiles for these pathways provide a quantitative measure of their feasibility. nih.gov

A study on a copper complex with a [2,2'-bipyridine]-6,6'-dicarboxamide ligand demonstrated that the redox events driving the catalytic cycle can be ligand-based. nih.gov This highlights the non-innocent character of the dicarboxamide moiety, which can actively participate in the electron transfer processes required for catalysis. nih.gov

Predicted Mechanistic Pathways for this compound Complexes

Based on the computational work on analogous systems, it is anticipated that metal complexes of this compound would also be amenable to detailed theoretical investigation. DFT calculations could be utilized to model their involvement in a variety of catalytic transformations.

For instance, in a hypothetical photocatalytic CO2 reduction scenario using a Re(I) complex of this compound, computational studies would likely focus on the following key aspects:

Electronic Structure and Redox Potentials: Calculation of the HOMO and LUMO energy levels to predict the redox potentials and the nature of the electronic transitions upon photoexcitation.

Excited State Dynamics: Modeling the excited state to understand the initial charge separation and the transfer of electrons to the catalytic center.

CO2 Binding and Activation: Investigating the coordination of CO2 to the reduced metal center and the energetic favorability of its activation.

Proton-Coupled Electron Transfer (PCET) Steps: Elucidating the sequential transfer of protons and electrons to the activated CO2 moiety to form products like CO or formic acid.

The following table summarizes hypothetical computational data for a generic [Re(this compound)(CO)3Cl] catalyst, based on trends observed in similar systems.

| Computational Parameter | Predicted Value/Observation | Significance in Catalytic Cycle |

| HOMO-LUMO Gap | 2.5 - 3.0 eV | Determines the energy of light absorption and the potential for photo-induced electron transfer. |

| First Reduction Potential | -1.2 to -1.5 V vs. SCE | Indicates the feasibility of catalyst reduction, a key step in initiating the catalytic cycle. |

| CO2 Adsorption Energy | -0.3 to -0.6 eV | A negative value suggests spontaneous binding of CO2 to the reduced catalyst. |

| Free Energy Barrier for C-O Cleavage | 10 - 15 kcal/mol | Represents the kinetic bottleneck for the conversion of CO2 to CO. |

It is important to note that these values are extrapolations and actual computational studies would be required to determine the precise energetic landscape for a given metal complex of this compound.

Role of the Amide Functionality

Catalytic Applications and Mechanistic Investigations Involving 2,2 Bipyridine 4,4 Dicarboxamide

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

2,2'-Bipyridine-4,4'-dicarboxamide functions as a versatile bidentate ligand, coordinating with metal ions through its nitrogen atoms to form stable chelate complexes. evitachem.com This chelation enhances the stability and reactivity of the metal center, making it effective in various catalytic processes. evitachem.com The presence of amide functional groups allows for the formation of secondary coordination spheres through hydrogen bonding, which can influence the selectivity and activity of the catalyst.

In homogeneous catalysis , the ligand and the metal center are dissolved in the same phase as the reactants. Complexes of this compound can act as catalysts in a range of chemical transformations. It has been utilized as an additive to accelerate catalytic reactions and improve yields. biosynth.com

In heterogeneous catalysis , the catalyst exists in a different phase from the reactants. This compound serves as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. lookchem.com These materials are of significant interest due to their high surface area and tunable porosity, which are advantageous for catalytic applications, including gas storage and sensing. lookchem.com The related compound, 2,2'-bipyridine-4,4'-dicarboxylic acid, is also extensively used to create coordination polymers and MOFs for catalysis. chemimpex.comfrontiersin.org

Specific Catalytic Reactions Mediated by this compound Complexes

Complexes involving the this compound ligand have been investigated for their catalytic activity in several specific chemical reactions.

Complexes of this compound have demonstrated the ability to catalyze oxidation reactions. biosynth.com A notable example is the oxidation of picolinic acid, where the complex facilitates the reaction, leading to the formation of formic acid. biosynth.com The ligand binds to the picolinic acid, activating it for the oxidation process. biosynth.com While detailed studies on this specific reaction are limited, the broader field of picolinic acid oxidation is of interest. For instance, flavin-catalyzed systems can achieve an electrophilic aromatic hydroxylation of picolinic acids with an ipso-decarboxylation, using atmospheric oxygen as the terminal oxidant in an aqueous solution. acs.org

Catalyst System: this compound complex

Substrate: Picolinic Acid

Product: Formic Acid

Significance: Demonstrates the oxidative catalytic capability of the title compound. biosynth.com

The generation of hydrogen peroxide from water is a critical reaction for green chemistry and energy applications. A complex formed with this compound has been shown to significantly enhance the efficiency of hydrogen peroxide evolution from water. biosynth.com This complex can increase the efficiency of the process by up to 100%. biosynth.com The mechanism involves the ligand binding to peroxide ions, forming an ion pair that facilitates the catalytic cycle. biosynth.com The catalytic decomposition of hydrogen peroxide has also been noted in the presence of iron(III) and the parent ligand, 2,2'-bipyridine (B1663995). nih.gov

| Catalyst System Component | Role | Reported Efficiency Increase |

| This compound | Ligand | Up to 100% biosynth.com |

While direct studies on the use of this compound in C-C bond coupling reactions are not extensively documented, the parent 2,2'-bipyridine ligand is a cornerstone in this area of catalysis. mdpi.com Palladium-catalyzed cross-coupling reactions, a major tool in organic synthesis for forming carbon-carbon bonds, frequently employ bipyridine-based ligands. wikipedia.org These reactions typically involve the oxidative addition of an organic halide to a low-valent metal catalyst, followed by transmetalation and reductive elimination to form the new C-C bond. wikipedia.org Given the structural similarities, it is inferred that metal complexes of this compound could also be effective catalysts or pre-catalysts in various cross-coupling reactions.

The catalytic reduction of carbon dioxide (CO₂) into valuable fuels and chemicals is a key area of sustainable chemistry research. Although direct catalytic data for this compound in CO₂ reduction is not prominent, the catalytic activity can be inferred from closely related ligands. For example, ruthenium complexes containing 2,2'-bipyridine derivatives are well-established as effective catalysts for both the electrochemical and photochemical reduction of CO₂. acs.org Furthermore, coordination polymers synthesized from the related 2,2'-bipyridine-4,4'-dicarboxylic acid have demonstrated enhanced catalytic performance for the cycloaddition of CO₂. sigmaaldrich.com Metal-organic frameworks based on 2,2'-bipyridine-5,5'-dicarboxylic acid have also been developed for CO₂ reduction. caymanchem.com These findings strongly suggest that complexes of this compound could be promising candidates for CO₂ reduction catalysis.

| Related Ligand | Metal/Framework | Catalytic Application |

| 2,2'-Bipyridine derivatives | Ruthenium | Electro- and photochemical CO₂ reduction acs.org |

| 2,2'-Bipyridine-4,4'-dicarboxylic acid | Zn(II)/Ln(III) | CO₂ cycloaddition sigmaaldrich.com |

| 2,2'-Bipyridine-5,5'-dicarboxylic acid | Metal-Organic Framework | CO₂ reduction caymanchem.com |

Mechanistic Studies of Catalytic Cycles

Detailed mechanistic studies specifically for catalytic cycles involving this compound are limited in the available literature. However, insights can be drawn from mechanistic investigations of catalysts based on its parent and closely related structures.

For CO₂ reduction , studies on ruthenium-bipyridine complexes reveal that the catalytic cycle often involves a prereduction step of the catalyst to an active state. acs.org Techniques like time-resolved infrared (TRIR) spectroscopy have been employed to observe the activation pathway of these catalysts. acs.org The mechanism can involve the dimerization of reduced catalyst molecules. acs.org

In water oxidation , a key step in artificial photosynthesis, mechanistic studies of ruthenium complexes with related bipyridine-dicarboxylic acid ligands, such as 2,2'-bipyridine-6,6'-dicarboxylic acid, have been conducted. nih.gov These studies, combining experimental kinetics and computational methods, have elucidated the O-O bond formation step. They highlight that the activation barrier is influenced by noncovalent interactions between the axial ligands in the transition state. nih.gov

These mechanistic principles from related systems provide a foundational understanding that can guide the design and investigation of catalytic cycles employing this compound complexes.

Catalyst Design and Optimization Strategies

The rational design and optimization of catalysts containing the this compound ligand are pivotal for enhancing their efficacy in various chemical transformations. Strategies primarily focus on two main areas: modification of the ligand's molecular structure and careful selection of the metal center and reaction conditions. These approaches aim to fine-tune the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity, selectivity, and stability.

A key strategy involves the derivatization of the amide functional groups on the this compound backbone. By introducing different substituents to the amide nitrogens, researchers can systematically alter the catalyst's properties. For instance, new this compound ligands, such as N4,N4'-bis(pyridin-2-ylmethyl)-[2,2'-bipyridine]-4,4'-dicarboxamide (L1) and N4,N4'-bis(piperidin-2-ylmethyl)-[2,2'-bipyridine]-4,4'-dicarboxamide (L2), have been synthesized and complexed with transition metals like Co(II), Cu(II), and Ni(II). nih.gov Studies on these complexes revealed that the nature of the substituent significantly impacts their therapeutic potential, with the L2-Ni complex showing strong inhibitory effects on various enzymes. nih.gov

Another approach involves incorporating the bipyridine dicarboxamide unit into larger structures, such as polymers or crosslinkers. For example, a novel crosslinker, N4,N4′-bis[(3-(2-methylprop-2-enamido) propyl)] [2,2′-bipyridine]-4,4′-dicarboxamide, was synthesized to create self-oscillating gels when complexed with iron or ruthenium. mdpi.com This demonstrates how the ligand can be integrated into advanced materials to create functional systems where the catalytic unit is a core component. mdpi.com

The choice of the metal center coordinated to the this compound ligand is also a critical aspect of catalyst design. Different metals offer distinct redox potentials and coordination geometries, which in turn dictate the catalytic pathway and efficiency. For example, complexes of 2,2'-bipyridine-4,4'-diamine with Cu(II), Co(III), and Ni(II) have been investigated as co-catalysts for hydrogen evolution, with the Cu(II) complex showing significantly higher activity. researchgate.net This highlights the profound influence of the metal's identity on the catalytic outcome.

Optimization of reaction conditions is another powerful tool. For catalysts used in oxidation reactions, such as a binuclear Zn(II) complex with 2,2'-bipyridine ligands for benzyl (B1604629) alcohol oxidation, parameters like temperature and pressure are crucial. semanticscholar.org The optimal conditions for this specific zinc complex were found to be 100 °C and 0.3 MPa of O2. semanticscholar.org Similarly, in the context of photocatalytic CO2 reduction, the systematic variation of electron-donating or withdrawing groups at the 4,4′ positions of the bipyridine ligand in Rhenium(I) tricarbonyl complexes has been shown to modulate their electronic structure and, consequently, their photocatalytic activity. osti.gov

The table below summarizes various catalyst systems based on derivatives of 2,2'-bipyridine and highlights how design modifications influence their application and performance.

Table 1: Catalyst Systems Based on 2,2'-Bipyridine Derivatives and Their Optimized Applications

| Catalyst/Ligand | Metal Center | Application | Key Optimization Strategy | Observed Outcome |

|---|---|---|---|---|

| N4,N4'-bis(piperidin-2-ylmethyl)-[2,2'-bipyridine]-4,4'-dicarboxamide (L2) | Ni(II) | Enzyme Inhibition | Ligand modification (piperidin-2-ylmethyl substituent) | Strong inhibitory effect on lipase (B570770), acetylcholinesterase, and butyrylcholinesterase. nih.gov |

| N4,N4′-bis[(3-(2-methylprop-2-enamido) propyl)] [2,2′-bipyridine]-4,4′-dicarboxamide | Fe(II), Ru(II) | Self-oscillating Gels (Belousov–Zhabotinsky reaction) | Integration of the ligand into a polymerizable crosslinker. | Creation of gels with autonomous chemomechanical oscillations. mdpi.com |

| 4,4′-diamino-2,2′-bipyridine | Cu(II) | Photocatalytic Hydrogen Evolution | Selection of the metal center. | The Cu(II) complex exhibited much higher co-catalyst activity compared to Co(III) and Ni(II) species. researchgate.net |

| 2,2'-bipyridine (in a binuclear complex) | Zn(II) | Benzyl Alcohol Oxidation | Optimization of reaction temperature and pressure. | Optimal performance achieved at 100 °C and 0.3 MPa of O2. semanticscholar.org |

These examples underscore the importance of a multi-faceted approach to catalyst design and optimization, where the interplay between the ligand structure, metal center, and reaction environment is carefully manipulated to achieve superior catalytic performance.

Emerging Applications in Chemical Sensing and Environmental Remediation

Design and Mechanism of Chemosensors

Chemosensors are systems that utilize reversible, noncovalent interactions to bind target analytes, resulting in a measurable signal, such as a change in luminescence. acs.org The design of chemosensors based on the 2,2'-bipyridine (B1663995) scaffold often involves integrating a signaling unit with a receptor site. The bipyridine core is an excellent ligand for metal ions, and its derivatives can be incorporated into larger structures like metal-organic frameworks (MOFs) that act as luminescent chemosensors. ekb.eg

The mechanism of sensing in these systems frequently relies on phenomena such as photoinduced electron transfer (PET). For instance, a luminescent tris(bipyridine)ruthenium(II) moiety incorporated into a rotaxane structure demonstrated a notable emission increase upon binding iodide and sulfate (B86663) anions in water. acs.org This was attributed to the increased rigidity of the system upon anion binding. acs.org The amide groups in 2,2'-bipyridine-4,4'-dicarboxamide can act as hydrogen-bond donors, providing additional recognition sites for anions and other analytes, enhancing both selectivity and binding affinity.

Electrochemical Sensor Platforms and Analyte Detection

Electrochemical sensors offer a sensitive, rapid, and cost-effective means for analyte detection. researchgate.net These platforms typically involve an electrode modified with a specific recognition element. While direct use of this compound in electrochemical sensors is an emerging area, the foundational principles are well-established. For example, bipyridine derivatives have been used in efficient signal-on aptamer-based biosensors for detecting adenosine (B11128) triphosphate (ATP), where graphene oxide serves as both an electrochemical and electrochemiluminescence signal indicator. sigmaaldrich.com

The development of multiplexed electrochemical devices, sometimes created using 3D printing, allows for the simultaneous detection of multiple analytes. mmu.ac.uk These sensors can be designed with multiple working electrodes within a single electrochemical cell. mmu.ac.uknih.gov The modification of electrode surfaces, such as gold (Au) or silicon carbide (SiC), with specific antibodies or chemical linkers is a crucial step in creating these biosensors. nih.gov The this compound ligand, with its robust coordination chemistry and sites for further functionalization, is a promising candidate for developing novel modified electrodes for the selective electrochemical detection of various ions and biomolecules.

Heavy Metal Ion Chelation and Environmental Detoxification

Heavy metal pollution from elements like lead, mercury, and cadmium is a significant environmental and health concern. nih.govjcimcr.orgmdpi.com Chelation therapy is a primary method for detoxification, where a chelating agent forms stable, less toxic complexes with metal ions, facilitating their excretion. jcimcr.org A successful chelator must have a high affinity for the toxic metal, be water-soluble, and form a complex that is less toxic than the free metal ion. jcimcr.org

The 2,2'-bipyridine unit is a known metal chelator. mdpi.com The nitrogen atoms of the bipyridine ring readily form coordination bonds with a variety of metal ions. The addition of the 4,4'-dicarboxamide groups provides further binding sites, potentially increasing the stability and selectivity of the metal complexes formed. This structure is analogous to other effective chelating agents like EDTA, which uses oxygen and nitrogen atoms for coordination, and dithiols like DMSA and DMPS, which use sulfur atoms to bind heavy metals such as lead, mercury, and arsenic. nih.gov The ability of this compound to form stable complexes makes it a strong candidate for applications in environmental remediation, sequestering toxic metal ions from contaminated water and soil.

Adsorption Properties in Porous Materials (e.g., MOFs for Dye Adsorption)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. ekb.egmdpi.com Their high surface area and tunable pore structures make them excellent materials for adsorption applications, including the removal of organic dyes from wastewater. nih.govfrontiersin.org The related compound, 2,2'-bipyridine-4,4'-dicarboxylic acid, has been extensively used as an organic linker to construct MOFs for this purpose. nih.govfrontiersin.org

A novel MOF based on vanadium and 2,2'-bipyridine-4,4'-dicarboxylic acid (V/BP-MOF) was synthesized and demonstrated high efficiency as an adsorbent for Congo Red dye. nih.govresearchgate.net The material exhibited a high specific surface area of 325 m²/g and thermal stability up to 320°C. nih.govfrontiersin.orgresearchgate.net Another study focused on a zirconium-based MOF, UiO-67-bpy, which was post-synthetically modified. This modification turned the neutral framework into a cationic one, significantly enhancing the adsorption of anionic dyes. nih.gov

| MOF | Target Pollutant | Adsorption Capacity | Key Findings | Reference |

|---|---|---|---|---|

| V/BP-MOF (Vanadium/2,2'-bipyridine-4,4'-dicarboxylic acid) | Congo Red (CR) Dye | 94% removal | Highest adsorption at natural pH and ambient temperature after 150 min. | nih.govresearchgate.net |

| UiO-67-bpy-Me (N-quaternized Zirconium/2,2'-bipyridine-4,4'-dicarboxylic acid) | Anionic Dyes | Fast and enhanced adsorption | Post-synthetic modification created a cationic framework, improving anionic dye uptake. | nih.gov |

Theoretical Basis for Antimicrobial Properties of Related Coordination Complexes

Coordination complexes of bipyridine derivatives often exhibit significant biological activity, including antimicrobial properties. ajol.infofigshare.com The chelation of a metal ion by the ligand can enhance its antimicrobial efficacy compared to the free, uncomplexed ligand. ajol.infobohrium.com This enhancement is often explained by chelation theory, which suggests that the coordination process reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its penetration through the lipid membranes of microorganisms.

A recent study synthesized and characterized Co(II), Cu(II), and Ni(II) complexes with two new this compound ligands. researchgate.net The resulting complexes were tested for antibacterial activity against resistant bacterial strains, with the L2-Co complex showing particularly promising results. researchgate.net Theoretical methods, such as Density Functional Theory (DFT), are used to calculate the optimized geometrical parameters of these complexes, which helps in understanding their structure-activity relationships. figshare.comtandfonline.com These calculations, which often agree closely with experimental X-ray crystal structures, provide a theoretical foundation for how the geometry and electronic structure of the complex contribute to its antimicrobial action. figshare.comtandfonline.com For example, a vanadium-based MOF using 2,2'-bipyridine-4,4'-dicarboxylic acid as a linker showed effective inhibition against Escherichia coli. nih.govresearchgate.net

| Complex/Material | Target Microbe | Activity Metric | Observed Value | Reference |

|---|---|---|---|---|

| V/BP-MOF | Escherichia coli | MIC (Minimum Inhibitory Concentration) | 4 µg/mL | nih.govresearchgate.net |

| V/BP-MOF | Escherichia coli | MBC (Minimum Bactericidal Concentration) | 2 µg/mL | nih.govresearchgate.net |

| L2-Co complex (this compound ligand) | Resistant bacterial strains | Promising antibacterial qualities | Not specified | researchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。